Cas no 1021036-28-1 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide)

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a bromothiophene moiety and a methoxy-substituted benzamide group. This structure imparts potential utility in medicinal chemistry and materials science due to its electron-rich aromatic systems and functional group diversity. The bromothiophene unit offers reactivity for further derivatization, while the oxadiazole ring contributes to stability and π-conjugation. The methoxybenzamide group may enhance solubility and binding interactions in biological systems. This compound is of interest for applications in drug discovery, particularly as a scaffold for enzyme inhibitors or as a building block in organic electronic materials.
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide structure
1021036-28-1 structure
Product name:N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
CAS No:1021036-28-1
MF:C14H10BrN3O3S
MW:380.216500759125
CID:5855021
PubChem ID:42110868

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
    • F5093-0086
    • VU0634703-1
    • 1021036-28-1
    • N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
    • AKOS024496895
    • Inchi: 1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
    • InChI Key: RIGNHUHURFJSNV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=NN=C(NC(C3C=CC=CC=3OC)=O)O2)S1

Computed Properties

  • Exact Mass: 378.96262g/mol
  • Monoisotopic Mass: 378.96262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 106Ų

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5093-0086-1mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1
1mg
$54.0 2023-09-10
Life Chemicals
F5093-0086-4mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1 90%+
4mg
$66.0 2023-05-21
Life Chemicals
F5093-0086-2mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1
2mg
$59.0 2023-09-10
Life Chemicals
F5093-0086-5μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1 90%+
5μl
$63.0 2023-05-21
Life Chemicals
F5093-0086-3mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1
3mg
$63.0 2023-09-10
Life Chemicals
F5093-0086-2μmol
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5093-0086-5mg
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
1021036-28-1 90%+
5mg
$69.0 2023-05-21

Additional information on N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

N-[5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-2-Methoxybenzamide: A Comprehensive Overview

The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS No. 1021036-28-1) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a 1,3,4-oxadiazole ring system and a bromothiophene substituent. The combination of these functional groups makes it an intriguing subject for research in medicinal chemistry, material science, and catalysis.

Recent studies have highlighted the importance of heterocyclic compounds like 1,3,4-oxadiazoles in drug discovery. These rings are known for their ability to modulate biological activities due to their electron-deficient nature and potential for hydrogen bonding. The presence of a bromothiophene group further enhances the compound's electronic properties, making it a promising candidate for exploring anti-inflammatory, anticancer, and antimicrobial activities. For instance, researchers have reported that similar compounds exhibit selective inhibition against certain enzymes involved in inflammatory pathways.

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves a multi-step process that typically includes the formation of the oxadiazole ring followed by substitution reactions to introduce the bromothiophene and methoxy groups. The use of microwave-assisted synthesis has been shown to improve reaction efficiency and yield in such processes. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more environmentally friendly.

In terms of applications, this compound has shown potential in the development of novel therapeutic agents. For example, its ability to inhibit certain kinases involved in cancer cell proliferation has been explored in preclinical studies. Additionally, the methoxy group at the benzamide position contributes to improved solubility and bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic properties of this compound more accurately. Molecular docking studies have revealed that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has a high binding affinity for several target proteins associated with neurodegenerative diseases. This suggests that it could be a lead compound for developing treatments for conditions like Alzheimer's disease.

Moreover, the bromothiophene moiety in this compound plays a crucial role in modulating its electronic properties. Bromine substitution at the thiophene ring enhances the molecule's electron-withdrawing effects, which can influence its reactivity and stability. This makes it an attractive candidate for use in organic electronics and optoelectronic devices.

In conclusion, N-[5-(5-bromothiophen-2-yl)-1,3,4-Oxadiazol-2-Yl]-2-Methoxybenzamide (CAS No. 1021036-28-) is a versatile compound with wide-ranging applications in both academic research and industrial settings. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic strategies and advanced materials.

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